

Fmoc-Inp-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: **Fmoc-Inp-OH**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Inp-OH (1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid) is a pivotal building block in modern peptide chemistry, particularly for the synthesis of peptidomimetics and conformationally constrained peptides.[1][2][3][4] As a derivative of isonipecotic acid, a cyclic secondary amine, its incorporation into a peptide sequence imparts significant structural rigidity.[1] This property is highly sought after in drug development, as it can lead to peptides with enhanced metabolic stability, receptor selectivity, and bioavailability. This guide provides an in-depth overview of the physicochemical properties of **Fmoc-Inp-OH**, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the development of novel therapeutics, such as ghrelin receptor ligands.[5]

Physicochemical Properties

Fmoc-Inp-OH is a white to off-white solid or powder at room temperature.[6] Its key properties are summarized in the tables below, providing essential data for laboratory applications.

Table 1: General and Physical Properties of Fmoc-Inp-OH

| Property | Value | Reference(s) |
|---------------------|---|--------------|
| IUPAC Name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid | [6] |
| Synonyms | Fmoc-isonipecotic acid, N- α -Fmoc-piperidine-4-carboxylic acid, Fmoc-Isn-OH | [2][7][8] |
| CAS Number | 148928-15-8 | [2][6][7] |
| Molecular Formula | C ₂₁ H ₂₁ NO ₄ | [2][6][8] |
| Molecular Weight | 351.40 g/mol | [2][7] |
| Appearance | Solid, powder | [6][7] |
| Melting Point | ~190 °C | [6][7] |
| Boiling Point | 561.6 ± 43.0 °C at 760 mmHg | [6] |
| Storage Temperature | 2-30°C, Store at room temperature | [6][7] |

Table 2: Purity and Solubility of Fmoc-Isn-OH

| Property | Value/Information | Reference(s) |
|------------|--|--------------|
| Purity | ≥98% (TLC, HPLC), ≥99% | [2][6][7] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml). Soluble in DMSO. | [7][9] |

Applications in Peptide Synthesis and Drug Development

The primary application of **Fmoc-Isn-OH** is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS).^{[7][10]} The rigid piperidine ring of the isonipecotic acid

moiety introduces conformational constraints into the peptide backbone. This is a key strategy in peptidomimetic design to improve pharmacological properties.[1]

Notable applications include:

- Development of Anti-thrombotic Peptides: **Fmoc-Inp-OH** is used in the construction of peptide libraries aimed at discovering new anti-thrombotic agents.[2][3]
- Ghrelin Receptor Ligands: It has been successfully utilized in the synthesis of functionally biased ghrelin receptor agonists.[5] The ghrelin receptor is a significant target for therapeutic intervention in metabolic and neurodegenerative diseases.[1][11]
- Constraining Peptide Conformation: The incorporation of isonipecotic acid can help to stabilize specific secondary structures, such as β -turns, which are often crucial for biological activity.

The choice between the Fmoc and Boc protecting group strategies for incorporating isonipecotic acid is a critical decision in peptide synthesis. The Fmoc strategy is generally favored due to its milder deprotection conditions (mild base vs. strong acid), making it compatible with a wider range of sensitive amino acids and solid-phase resins.[1][4]

Experimental Protocols

The successful incorporation of the sterically hindered **Fmoc-Inp-OH** residue requires optimized protocols to achieve high yields and purity.[4]

Protocol 1: Fmoc-Inp-OH Incorporation using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling **Fmoc-Inp-OH**.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[4][12]

2. N-terminal Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[4]
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]

3. Coupling of **Fmoc-Inp-OH**:

- Activation Mixture: In a separate vessel, pre-activate **Fmoc-Inp-OH** (3-4 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. For sterically hindered amino acids like Inp, high-reactivity uronium/aminium salt reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.[4] A typical combination is HATU (3-4 equivalents) and N,N-diisopropylethylamine (DIEA) (6-8 equivalents).[4] Allow the activation mixture to react for 1-5 minutes.
- Coupling Reaction: Add the activated **Fmoc-Inp-OH** solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this residue, longer coupling times or a second coupling (double coupling) may be necessary to ensure complete reaction.[4]
- Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is required.[4]

4. Washing:

- Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[4]

5. Repetition:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

1. Resin Preparation:

- After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol.[13]
- Dry the resin under high vacuum for at least 4 hours.[13]

2. Cleavage:

- Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]
- Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[12][14]

3. Peptide Precipitation and Isolation:

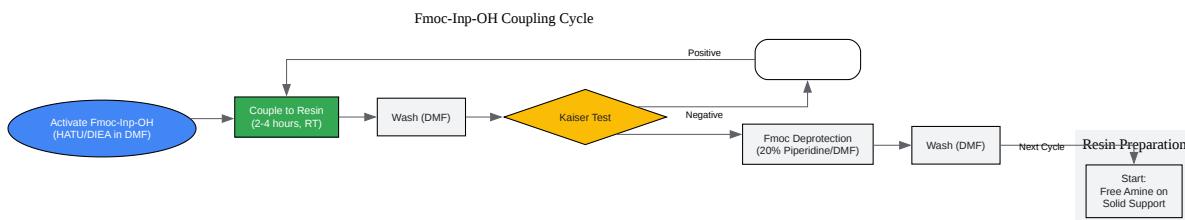
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[14]
- Precipitate the peptide from the combined filtrate by adding 8-10 times the volume of cold diethyl ether.[14]
- Centrifuge or filter the mixture to collect the precipitated peptide.
- Wash the crude peptide with cold diethyl ether to remove scavengers and dissolved protecting group fragments.[14]
- Dry the crude peptide under vacuum.

4. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.

Visualizations

Experimental Workflow for Fmoc-Inp-OH Coupling

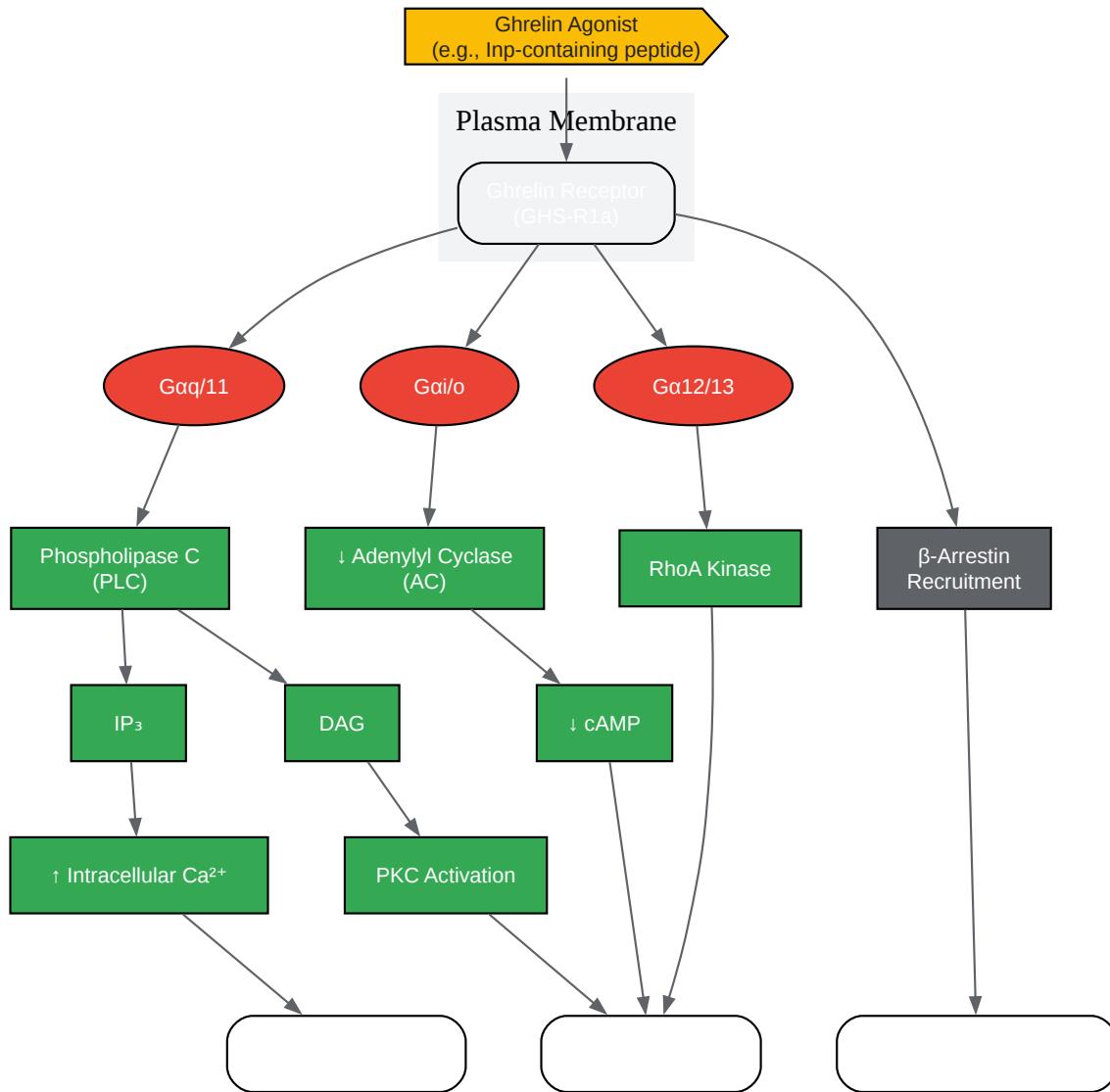


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Caption: Workflow for a single coupling cycle of **Fmoc-Inp-OH** in Solid-Phase Peptide Synthesis (SPPS).

Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon binding of an agonist (such as a peptide containing Inp), can activate multiple downstream signaling pathways. This pleiotropic signaling is a hallmark of many GPCRs and is a key area of research in drug development.[6][15]



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Caption: Simplified overview of the major signaling pathways activated by the ghrelin receptor (GHS-R1a).

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